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Compound of Interest

Compound Name: 2',4',6'-Trimethylacetophenone

Cat. No.: B1293756 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2,4,6-trimethylphenyl)ethanone,

a versatile aromatic ketone. The document details its chemical and physical properties,

spectroscopic data, synthesis, and its role as a key intermediate in the synthesis of biologically

active compounds.

Nomenclature and Chemical Identity
The compound commonly known as 2',4',6'-Trimethylacetophenone is systematically named

1-(2,4,6-trimethylphenyl)ethanone according to IUPAC nomenclature.[1] It is also widely

recognized by synonyms such as Acetomesitylene and Mesityl methyl ketone.[1]

Table 1: Chemical Identifiers
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Identifier Value

IUPAC Name 1-(2,4,6-trimethylphenyl)ethanone[1]

CAS Number 1667-01-2

Molecular Formula C₁₁H₁₄O[1]

Molecular Weight 162.23 g/mol [1]

SMILES CC1=CC(=C(C(=C1)C)C(=O)C)C[1]

InChIKey XWCIICLTKWRWCI-UHFFFAOYSA-N[1]

Physicochemical Properties
1-(2,4,6-trimethylphenyl)ethanone is a colorless to light yellow liquid under standard conditions.

Its physical and chemical properties are summarized below.

Table 2: Physicochemical Data

Property Value

Boiling Point 235-236 °C

Density 0.975 g/mL at 25 °C

Refractive Index (n20/D) 1.517

Solubility
Insoluble in water; Soluble in ethanol and

methanol.

Spectroscopic Data
The structural features of 1-(2,4,6-trimethylphenyl)ethanone have been well-characterized by

various spectroscopic techniques.

Table 3: ¹H NMR Spectroscopic Data (CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

6.84 s 2H Aromatic H

2.53 s 6H two ortho-CH₃

2.28 s 3H para-CH₃

~2.5 s 3H Acetyl-CH₃

Note: The exact chemical shift for the acetyl protons can vary slightly.

Table 4: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

205 - 220 C=O (Ketone)[2]

125 - 150 Aromatic C[2]

20 - 30 CH₃ (Aromatic)[2]

20 - 30 CH₃ (Acetyl)[2]

Table 5: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹) Description

~3000 C-H stretch (aromatic and aliphatic)[3]

~1700 C=O stretch (ketone)[3]

1450 - 1600 C=C stretch (aromatic)

Table 6: Mass Spectrometry (MS) Data
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m/z Description

162 Molecular ion (M⁺)

147 [M - CH₃]⁺

119 [M - COCH₃]⁺

Note: Fragmentation involves the cleavage of bonds adjacent to the carbonyl group.[4]

Synthesis
A common and effective method for the synthesis of 1-(2,4,6-trimethylphenyl)ethanone is the

Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene).

Objective: To synthesize 1-(2,4,6-trimethylphenyl)ethanone from mesitylene and acetyl

chloride.

Materials:

Mesitylene

Acetyl chloride

Anhydrous aluminum chloride (AlCl₃)

Dichloromethane (DCM), anhydrous

Hydrochloric acid (HCl), concentrated and dilute solutions

Sodium bicarbonate (NaHCO₃) solution, saturated

Anhydrous magnesium sulfate (MgSO₄)

Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser,

dropping funnel, etc.)

Magnetic stirrer and heating mantle
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Procedure:

Set up a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a

reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

To the flask, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous

dichloromethane. Cool the mixture in an ice bath.

Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension.

Add mesitylene (1.0 equivalent) dropwise from the dropping funnel to the reaction mixture,

maintaining the temperature at 0-5 °C.

After the addition is complete, allow the reaction to warm to room temperature and stir for

several hours, monitoring the progress by Thin Layer Chromatography (TLC).

Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed

ice and concentrated HCl.

Transfer the mixture to a separatory funnel and separate the organic layer.

Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate

solution, and finally with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator.

The crude product can be purified by vacuum distillation or column chromatography on silica

gel.

Biological Significance and Applications
1-(2,4,6-trimethylphenyl)ethanone is a valuable building block for the synthesis of various

heterocyclic compounds that exhibit a range of biological activities. Furthermore, the compound

itself has been investigated as a modulator of G-protein coupled receptors (GPCRs) for

potential therapeutic applications, such as in the treatment of depression.[1]
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The sterically hindered ketone functionality of 1-(2,4,6-trimethylphenyl)ethanone makes it a

unique precursor for synthesizing chalcones, pyrimidines, and benzodiazepines, many of which

have demonstrated anti-inflammatory and anticancer properties.

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular

signaling and are major targets for drug discovery.[5] The interaction of a ligand with a GPCR

can initiate a cascade of intracellular events, often mediated by G-proteins (composed of α, β,

and γ subunits) and second messengers like cyclic AMP (cAMP) and inositol trisphosphate

(IP₃).[6][7] 1-(2,4,6-trimethylphenyl)ethanone has been identified as a GPCR modulator,

suggesting its potential to influence these signaling pathways.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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